5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine
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Overview
Description
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a diazenyl group attached to a methoxyphenyl ring and a triphenylpyrimidine core. This compound is part of the azo dye family, known for their vibrant colors and extensive applications in various fields, including textiles, pharmaceuticals, and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions generally require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .
Scientific Research Applications
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular membranes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-[(E)-(4-Nitrophenyl)diazenyl]benzoic acid: Known for its use as a dye and its biological activities.
Triphenyltin(IV) complexes: These compounds share a similar triphenyl structure and are studied for their biological properties.
Uniqueness
5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine stands out due to its unique combination of a diazenyl group and a triphenylpyrimidine core, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industry .
Properties
CAS No. |
61038-89-9 |
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Molecular Formula |
C29H25N7O |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)diazenyl]-2-N,4-N,6-N-triphenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C29H25N7O/c1-37-25-20-12-11-19-24(25)35-36-26-27(30-21-13-5-2-6-14-21)33-29(32-23-17-9-4-10-18-23)34-28(26)31-22-15-7-3-8-16-22/h2-20H,1H3,(H3,30,31,32,33,34) |
InChI Key |
SSIQHJVTLSRYJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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